N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide
Descripción
N-(2-{1-Methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide is a pyrrolo-pyridine derivative characterized by a bicyclic pyrrolo[2,3-c]pyridine core fused with a ketone group at position 7 and a methyl-substituted nitrogen at position 1. The ethyl linker connects this heterocyclic system to a propanamide moiety substituted with a phenoxy group.
Propiedades
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(25-16-6-4-3-5-7-16)18(23)20-10-13-22-12-9-15-8-11-21(2)17(15)19(22)24/h3-9,11-12,14H,10,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMJSYBAFHWWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC2=C(C1=O)N(C=C2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.
Mode of Action
This compound interacts with FGFRs, inhibiting their activity. It exhibits potent activities against FGFR1, 2, and 3. The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers.
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. The inhibition of FGFRs by this compound disrupts these pathways, potentially leading to the inhibition of tumor growth.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison:
T-518 (N-[(1R,2R)-2-{3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}cyclohexyl]-2,2,3,3,3-pentafluoropropanamide)
- Structural Similarities : Both compounds share a pyrrolo-pyridine backbone with a ketone group.
- Key Differences : T-518 incorporates a cyclohexyl-pentafluoropropanamide group and a difluoromethyl-oxadiazole substituent, enhancing its selectivity for HDAC6 inhibition.
- Clinical Relevance : Unlike the queried compound, T-518 has advanced to preclinical trials for tauopathies.
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h)
- Structural Similarities : Both compounds feature a fused bicyclic heterocycle (pyrazolo-pyridine vs. pyrrolo-pyridine) and a propanamide side chain.
- Key Differences: Compound 7h lacks the phenoxy substitution and incorporates a pyrazole ring.
- Spectral Data : IR and NMR analyses confirm its amide functionality (IR υ 1690 cm⁻¹ for C=O; NH signals at δ 8.9–13.0 ppm) .
- Synthetic Yield : Synthesized in 64% yield, suggesting feasible scalability for analogs like the queried compound .
2-{1-Benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-fluoro-4-methylphenyl)acetamide (BF23430)
- Structural Similarities : Shares the pyrrolo[2,3-c]pyridine core and acetamide linker.
- Key Differences: The benzyl group at position 1 and fluoro-methylphenyl substitution distinguish it from the queried compound’s methyl and phenoxy groups.
- Molecular Weight : 389.42 g/mol (vs. 369.41 g/mol for the queried compound), reflecting differences in substituent bulk .
Research Implications and Limitations
- Structural-Activity Relationships (SAR): The phenoxypropanamide group in the queried compound may influence solubility and target engagement compared to T-518’s fluorinated groups or BF23430’s aromatic substitutions.
- Knowledge Gaps: Direct biological data for the queried compound are absent in published literature. Further studies should prioritize enzymatic assays (e.g., HDAC isoform selectivity) and pharmacokinetic profiling.
- Synthetic Feasibility : High yields reported for compound 7h suggest that analogous routes could be adapted for scalable synthesis of the queried compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
